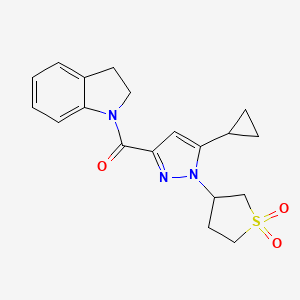

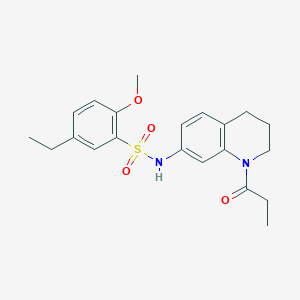

ethyl 3-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The benzimidazole ring is a bicyclic structure, and the dichlorobenzyl and ethyl groups would add further complexity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzimidazole ring might participate in reactions typical of aromatic compounds, while the ethyl group might undergo reactions typical of alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the benzimidazole ring, the dichlorobenzyl group, and the ethyl group .Applications De Recherche Scientifique

Synthesis of Complex Molecules

- Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been used as a starting material in a solvent-free preparation of ethyl 1-oxo-1,2dihydro-pyrimido[1,6-a]benzimidazol-4-carboxylates, demonstrating an efficient method for synthesizing complex molecules under environmentally friendly conditions (Meziane et al., 1998).

Exploration of Reaction Pathways

- Studies have explored the reaction between certain compounds, leading to a mixture of products and shedding light on possible reaction pathways and the influence of experimental parameters on product distribution. This research is crucial for developing new synthetic routes and optimizing existing ones (Maquestiau & Eynde, 2010).

Development of Proton Transport Materials

- The proton conductivity of linear ethylene oxide oligomers tethered to benzimidazole units highlights the potential of these materials for applications in fuel cells and other areas requiring efficient proton transport. This research contributes to the development of new materials for energy conversion and storage technologies (Persson & Jannasch, 2003).

Anticancer and Immunomodulatory Activities

- Novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives have been investigated for their immunomodulatory and anticancer activities, showcasing the potential of benzimidazole derivatives in developing new therapeutic agents (Abdel‐Aziz et al., 2009).

Catalytic Systems for Organic Synthesis

- Sulfonic acid-functionalized imidazolium salts in combination with FeCl3 have been used as catalytic systems for the synthesis of benzimidazoles, demonstrating high efficiency and selectivity under mild conditions. This research contributes to the development of greener and more sustainable catalytic processes in organic synthesis (Khazaei et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-[(2,4-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3/c1-2-24-17(23)21-15-6-4-3-5-14(15)20(16(21)22)10-11-7-8-12(18)9-13(11)19/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMBNIYRIWSVIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2959662.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)

![5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2959664.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)

![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2959670.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)

![N-1,3-benzodioxol-5-yl-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2959675.png)